N-(3-chloro-4-methoxyphenyl)prolinamide
Description
Properties
CAS No. |
1101852-33-8 |
|---|---|
Molecular Formula |
C12H15ClN2O2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-11-5-4-8(7-9(11)13)15-12(16)10-3-2-6-14-10/h4-5,7,10,14H,2-3,6H2,1H3,(H,15,16) |
InChI Key |
AJZZFQYROMQRTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCN2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Chloro 4 Methoxyphenyl Prolinamide and Analogues
Synthetic Routes Towards the N-(3-chloro-4-methoxyphenyl) Moiety
The synthesis of the N-(3-chloro-4-methoxyphenyl) fragment is a critical undertaking that requires precise control over the substitution pattern of the benzene (B151609) ring. This involves the strategic introduction of chloro, methoxy (B1213986), and amino groups at specific positions.
Strategies for Selective Halogenation and Methoxylation of Aromatic Precursors
Achieving the desired 3-chloro-4-methoxy substitution pattern on an aromatic precursor is a central challenge. The synthesis often starts with a more readily available substituted benzene and introduces the required functional groups in a stepwise manner, where the directing effects of the existing substituents guide the position of the incoming groups.
For instance, a synthetic sequence could begin with a precursor like p-aminophenol. The amino group would first be protected, typically through acetylation to form N-acetyl-para-aminophenol (APAP). The acetylamino group is an ortho-, para-director. Direct chlorination of this protected precursor can then be performed. A known process for the selective chlorination of APAP utilizes sulfuryl chloride in liquid sulfur dioxide as the reaction medium, which can produce 3-chloro-4-hydroxyacetanilide in high yields. google.com Following chlorination, the methoxy group can be introduced via Williamson ether synthesis by treating the hydroxyl group with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Finally, deprotection of the acetyl group would yield the 3-chloro-4-methoxyaniline (B1194202) precursor.
Table 1: Illustrative Reagents for Selective Functionalization
| Reaction Type | Reagent | Comments |
|---|---|---|
| Chlorination | Sulfuryl chloride (SO₂Cl₂) | Used for chlorination of activated rings like phenols. google.com |
| Methoxylation | Dimethyl sulfate, Methyl iodide | Standard reagents for Williamson ether synthesis. |
| Acylation | Acetic anhydride (B1165640) | Common for protecting amine groups. |
Amination Approaches for Aryl-Nitrogen Bond Formation (e.g., Buchwald-Hartwig and Ullmann coupling)
Aryl-nitrogen bond formation is fundamental to the synthesis of the target moiety. While direct amination of a pre-functionalized aryl halide is possible, a more common and versatile strategy involves the reduction of a nitro group. For example, a synthesis could start with 3,4-dichloronitrobenzene. nih.gov A nucleophilic aromatic substitution reaction with methoxide (B1231860) would replace the chlorine at the 4-position, facilitated by the electron-withdrawing nitro group. The resulting 3-chloro-4-methoxynitrobenzene can then be reduced to the corresponding aniline (B41778). This reduction is often achieved with high efficiency using reagents like iron powder in acetic acid or catalytic hydrogenation. nih.gov
Modern cross-coupling reactions offer alternative, powerful methods for C-N bond formation. The Buchwald-Hartwig amination and the Ullmann condensation are palladium- and copper-catalyzed reactions, respectively, that couple an aryl halide with an amine. These methods are renowned for their broad substrate scope and functional group tolerance, making them highly valuable in complex syntheses.
Stereoselective Synthesis of the Prolinamide Scaffold
The prolinamide portion of the molecule introduces a chiral center, making stereoselectivity a paramount concern during its synthesis. Proline's unique cyclic structure provides conformational rigidity that is often exploited in medicinal chemistry. nih.gov
Approaches to Chiral Proline Derivatives
The synthesis of N-(3-chloro-4-methoxyphenyl)prolinamide typically utilizes enantiomerically pure L-proline or D-proline as the starting material, which is readily available from the chiral pool. nih.gov The synthesis of proline analogues and derivatives is a well-developed field, driven by the desire to create peptides with modified structures and functions. nih.govacs.org Methods often involve the modification of the proline ring while preserving the stereochemistry at the α-carbon. acs.org For the synthesis of the target compound, the carboxylic acid of proline is the key functional group for subsequent reactions. It can be activated to facilitate amide bond formation. google.com
Amide Bond Formation Strategies for Substituted Prolinamides
The formation of the amide bond between the chiral proline derivative and the N-(3-chloro-4-methoxyphenyl)amine is the final key step in assembling the target molecule. This reaction is one of the most important transformations in organic synthesis. researchgate.netnumberanalytics.com
The process typically involves the activation of the carboxylic acid of proline to make it more susceptible to nucleophilic attack by the amine. numberanalytics.com This is commonly achieved using a wide array of coupling reagents. These reagents react with the carboxyl group to form a highly reactive intermediate, which is then readily attacked by the amine.
Enzymatic methods, using biocatalysts like lipases or proteases, present a green chemistry alternative for amide bond formation, offering high selectivity under mild reaction conditions. numberanalytics.comnih.govnih.gov Another strategy involves the in situ formation of an acyl chloride from the carboxylic acid using a reagent like phosphorus trichloride (B1173362) (PCl₃), which then reacts with the amine. nih.gov
Table 2: Common Strategies for Amide Bond Formation
| Method | Activating/Coupling Reagent | Key Features |
|---|---|---|
| Coupling Reagent-Mediated | COMU, HATU, DCC, EDC | Widely used, high efficiency and selectivity. numberanalytics.comnumberanalytics.com |
| In Situ Acyl Halide Formation | Phosphorus trichloride (PCl₃), Thionyl chloride (SOCl₂) | Forms a highly reactive acyl chloride intermediate. nih.gov |
| Enzymatic Catalysis | Lipases, Proteases | High selectivity, mild conditions, environmentally friendly. numberanalytics.comnih.gov |
| Direct Condensation | Heat | Requires high temperatures, can lead to side products. numberanalytics.com |
Optimization of Reaction Conditions and Yields for this compound Synthesis
To ensure an efficient and high-yielding synthesis, optimization of reaction parameters is crucial, particularly for the amide bond formation step. numberanalytics.com Key factors that influence the reaction outcome include temperature, solvent, and reactant concentrations. numberanalytics.com
Temperature : Higher temperatures generally increase the reaction rate but can also promote side reactions or cause decomposition of sensitive molecules. numberanalytics.com For instance, in related Friedel-Crafts reactions, precise temperature control is essential to prevent solidification and ensure a homogenous reaction mixture. google.com
Solvent : The choice of solvent is critical as it must solubilize the reactants and stabilize the transition state. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently used for amide coupling reactions. numberanalytics.comgoogle.com
Catalysts and Additives : The use of catalysts, such as a Lewis acid in Friedel-Crafts type reactions or specialized coupling reagents for amide formation, can dramatically improve yields and reaction times. numberanalytics.comgoogle.com Additives may also be used to modulate the reaction conditions. numberanalytics.com
A systematic approach, such as screening different solvents, temperatures, and coupling reagents, is often employed to identify the optimal conditions for synthesizing this compound with the highest possible yield and purity. numberanalytics.com For example, a patent for a related compound, N-(4-methoxyphenyl)-3-chloropropionamide, details a process yielding 96.2% of the product in high purity after optimizing reaction and workup conditions. google.com
Catalyst Screening and Ligand Effects
The synthesis of N-aryl amides, such as this compound, typically involves the coupling of an amine with a carboxylic acid or its derivative. The choice of catalyst is paramount for achieving high yield and purity. For the related synthesis of N-(4-methoxyphenyl)-3-chloropropionamide, which undergoes an intramolecular Friedel-Crafts reaction, various Lewis acid catalysts have been explored. google.com While this is a different reaction type, the catalyst screening provides insight into activating similar substrates.
Lewis acids are effective in promoting such transformations. A screening of potential catalysts for related reactions might include those known to be effective in Friedel-Crafts reactions.
Table 1: Potential Lewis Acid Catalysts for Analogous Reactions
| Catalyst | Formula | Potential Efficacy |
|---|---|---|
| Aluminum chloride | AlCl₃ | Commonly used, effective but can require stoichiometric amounts. google.com |
| Ferric chloride | FeCl₃ | A potential alternative to aluminum chloride. google.com |
| Tin(IV) chloride | SnCl₄ | Another viable Lewis acid catalyst. google.com |
| Titanium(IV) chloride | TiCl₄ | Often used in Friedel-Crafts and related reactions. google.com |
In the specific context of synthesizing complex proline derivatives, metal catalysts paired with specific ligands play a critical role. For instance, the diastereoselective synthesis of highly functionalized proline derivatives has been achieved using a Copper(I)-catalyzed cascade reaction. nih.gov In this approach, CuI was identified as the optimal catalyst for the reaction between CF₃-substituted allenynes and tosylazide, leading to the formation of a proline framework. nih.gov The efficiency of such catalytic systems is often influenced by the ligands attached to the metal center, which can affect both reactivity and selectivity, although specific ligand effects for the title compound's direct synthesis are not detailed in the available literature.
Solvent Effects and Reaction Time Optimization
Solvent selection and reaction time are critical parameters that must be optimized to ensure efficient synthesis. In processes analogous to the production of this compound, such as the synthesis of N-(4-methoxyphenyl)-3-chloropropionamide, high-boiling polar aprotic solvents are preferred. google.com These solvents can maintain high reaction temperatures at ambient pressure and effectively solvate the reactants and catalyst complexes. google.com
The use of N,N-dimethylformamide (DMF) as both a solvent and an acid scavenger has been shown to be effective. google.com In one process, dissolving p-anisidine (B42471) in DMF to create a 2-3 M solution allowed the acylation reaction with 3-chloropropionyl chloride to proceed to completion within approximately 4 hours without the need for external heating. google.com Alternatively, for intramolecular cyclization reactions of similar substrates, high-boiling diluents are necessary to reach temperatures between 150°C and 220°C. google.com
Table 2: Solvent Effects and Reaction Conditions for an Analogous Amide Synthesis
| Solvent/Diluent | Reactant Concentration | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Toluene / NaHCO₃ | Not specified | Reflux | ~1 hour | 96.2% | google.com |
| Methyl ethyl ketone | ~1.3 M (p-Anisidine) | Reflux | 1 hour | 86.8% | google.com |
| N,N-Dimethylformamide (DMF) | ~2.7 M (p-Anisidine) | Ambient | ~4 hours | Not specified | google.com |
Optimization of reaction time is directly linked to the reaction kinetics. For the Friedel-Crafts cyclization of N-(4-methoxyphenyl)-3-chloropropionamide, the reaction follows second-order kinetics, and the high concentration of reactants and catalyst leads to a significantly shorter reaction time. google.com
Diastereoselective and Enantioselective Considerations
The synthesis of molecules containing the proline scaffold, which is inherently chiral, requires careful control of stereochemistry. The biological activity of such compounds is often dependent on the specific configuration of their stereocenters.
Research into the synthesis of 4-chloroproline derivatives, which are key potential intermediates, demonstrates methods for controlling diastereoselectivity. nih.gov Starting from either N-Boc-trans-4-hydroxy-L-proline benzyl (B1604629) ester or N-Boc-cis-4-hydroxy-L-proline benzyl ester, the corresponding (2S,4S)-4-chloroproline (clp) and (2S,4R)-4-chloroproline (Clp) derivatives were synthesized in high yields via an Appel reaction. nih.gov This substitution occurs with an inversion of configuration at the C4 position. nih.gov
Table 3: Diastereoselective Synthesis of 4-Chloroproline Precursors
| Starting Material | Product | Configuration | Yield | Reference |
|---|---|---|---|---|
| Boc-hyp-OBn (trans-hydroxy) | Boc-Clp-OBn | (2S,4R)-chloro | 97% | nih.gov |
Furthermore, advanced catalytic methods have been developed for the diastereoselective synthesis of even more complex proline derivatives. A Cu(I)-catalyzed reaction involving CF₃-substituted allenynes and tosylazide proceeds through a cascade of cycloaddition and rearrangement to yield highly functionalized 3-ethynyl proline derivatives with excellent diastereoselectivity. nih.gov Such methods provide access to unique proline building blocks that can be used to construct complex molecules like this compound. nih.gov
Green Chemistry Principles in this compound Synthesis (e.g., E-factor, PMI)
The environmental impact of chemical manufacturing is increasingly scrutinized, making the application of green chemistry principles essential. Two key metrics for evaluating the "greenness" of a synthetic process are the E-factor and Process Mass Intensity (PMI). acsgcipr.orgrsc.org
The E-factor is defined as the total mass of waste produced per unit of product. rsc.org A lower E-factor signifies a more efficient and less wasteful process. Its calculation is straightforward: E-Factor = (Total Mass of Inputs - Mass of Product) / Mass of Product.
Process Mass Intensity (PMI) is a more comprehensive metric developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable. acsgcipr.org It is defined as the ratio of the total mass of all materials used (raw materials, solvents, reagents, process water, catalysts) to the mass of the final active pharmaceutical ingredient (API) produced. acsgcipr.orgacsgcipr.org
PMI = Total Mass in Process (kg) / Mass of Product (kg)
PMI provides a complete picture of process efficiency, highlighting areas for improvement, particularly in solvent and water usage, which often constitute the bulk of the mass in a pharmaceutical process. acsgcipr.orgacsgcipr.org The pharmaceutical industry has widely adopted PMI to benchmark processes and drive innovation toward more sustainable manufacturing. chemrxiv.orgchemrxiv.org Advanced tools, such as PMI calculators and predictive models like SMART-PMI, have been developed to estimate the PMI of a synthetic route even in the early stages of development, using just the structure of the target molecule. acsgcipr.orgchemrxiv.orgresearchgate.net These tools enable chemists to compare potential synthetic routes and prioritize those that are inherently more sustainable. acsgcipr.orgresearchgate.net
By focusing on minimizing the E-factor and PMI, chemists can design synthetic routes for this compound and its analogues that are not only efficient and cost-effective but also environmentally responsible.
Advanced Spectroscopic and Crystallographic Structural Analysis of N 3 Chloro 4 Methoxyphenyl Prolinamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
No publicly available high-resolution NMR data could be found for N-(3-chloro-4-methoxyphenyl)prolinamide.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions
No publicly available experimental IR or Raman spectroscopy data could be found for this compound.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions
No publicly available single-crystal X-ray diffraction data could be found for this compound.
Hydrogen Bonding Networks and Supramolecular Assembly
Without crystallographic data, the specific hydrogen bonding networks and supramolecular assembly of this compound cannot be determined. However, in the crystal structure of a related compound, 3-chloro-N-(4-methoxyphenyl)propanamide, molecules are linked by classical N—H···O hydrogen bonds, forming chains. nih.gov It is plausible that this compound would also exhibit hydrogen bonding involving the amide N-H donor and the carbonyl oxygen acceptor, a common motif in the supramolecular assembly of prolinamide derivatives. nih.govacs.org The proline ring itself can influence the packing and formation of these networks. nih.gov
Computational Chemistry and Molecular Modeling of N 3 Chloro 4 Methoxyphenyl Prolinamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide a detailed picture of the electron distribution and energy levels within N-(3-chloro-4-methoxyphenyl)prolinamide.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests that the molecule is more reactive.
For this compound, theoretical calculations would determine the specific energies of these orbitals. The electron-donating methoxy (B1213986) group and the electron-withdrawing chloro group on the phenyl ring, along with the prolinamide moiety, would significantly influence the electron density distribution and, consequently, the HOMO and LUMO energy levels.
Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Electrostatic Potential Surface (EPS) Mapping
Electrostatic Potential Surface (EPS) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. researchgate.netscispace.com The EPS map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.
For this compound, the oxygen atom of the carbonyl group and the methoxy group would be expected to be regions of high electron density (red), making them potential hydrogen bond acceptors. Conversely, the hydrogen atom of the amide group would exhibit a positive electrostatic potential (blue), marking it as a potential hydrogen bond donor. The chlorine atom would also influence the electrostatic potential of the aromatic ring.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's potential energy surface.
Solvation Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. rsc.org MD simulations can effectively model these solvation effects by explicitly including solvent molecules in the simulation box. The interactions between the solute (this compound) and the solvent molecules, such as water, can lead to changes in the preferred conformation of the molecule compared to its gas-phase structure. For instance, polar solvents can stabilize conformations where polar groups are exposed to the solvent, while nonpolar solvents might favor conformations that minimize the exposure of such groups.
Molecular Docking Studies for Putative Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target, typically a protein or a nucleic acid. researchgate.netnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Binding Mode Prediction and Ligand-Receptor Complementarity
Molecular docking simulations of this compound against a putative biological target would aim to identify the most stable binding pose and the key interactions that stabilize the ligand-receptor complex. nih.gov The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scores them based on a scoring function that estimates the binding affinity.
The results of a docking study would reveal the specific amino acid residues in the binding pocket that interact with the ligand. These interactions could include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the amide group could act as both a hydrogen bond donor and acceptor, while the aromatic ring and the pyrrolidine (B122466) ring could engage in hydrophobic and van der Waals interactions. The chloro and methoxy substituents on the phenyl ring would also play a crucial role in determining the binding specificity and affinity.
Illustrative Molecular Docking Data for this compound
| Putative Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Target A | -8.5 | Tyr123, Phe256, Arg301 |
| Target B | -7.2 | Leu54, Val89, Ser150 |
| Target C | -6.8 | Trp10, Ile45, Asn98 |
Note: This table presents hypothetical molecular docking results to illustrate the type of data generated from such studies. The putative targets and binding affinities are not based on actual experimental data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in drug discovery and toxicology to predict the biological activity of chemical compounds based on their molecular structures. researchgate.net This approach establishes a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For this compound and its analogs, QSAR studies can provide valuable insights into the structural features that are crucial for their bioactivity, thereby guiding the design of new and more potent molecules.
A typical QSAR study involves the following key steps:
Data Set Selection: A series of structurally related compounds with known biological activities is compiled. In the context of this compound, this would involve synthesizing or acquiring a library of derivatives with variations in different parts of the molecule.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. researchgate.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. researchgate.netnih.gov
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using statistical validation techniques to ensure its robustness and reliability.
Hypothetical QSAR Study of this compound Analogs
While specific QSAR studies on this compound are not extensively reported in the public domain, a hypothetical study can be conceptualized to illustrate the process. A set of hypothetical analogs of this compound could be analyzed to understand the influence of different substituents on a particular biological activity (e.g., enzyme inhibition).
The following interactive table presents a hypothetical dataset for a QSAR study of this compound analogs. The table includes various molecular descriptors that are commonly used in QSAR modeling and a hypothetical measure of biological activity (pIC50).
Table 1: Hypothetical QSAR Data for this compound Analogs
| Compound | R1 | R2 | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted pIC50 |
| This compound | Cl | OCH3 | 268.72 | 2.5 | 49.33 | 6.5 |
| Analog 1 | H | OCH3 | 234.27 | 2.1 | 49.33 | 5.8 |
| Analog 2 | F | OCH3 | 252.26 | 2.3 | 49.33 | 6.2 |
| Analog 3 | Cl | H | 238.27 | 2.8 | 37.3 | 6.0 |
| Analog 4 | Cl | OH | 254.69 | 2.0 | 69.56 | 6.8 |
| Analog 5 | Br | OCH3 | 313.17 | 2.7 | 49.33 | 6.6 |
| Analog 6 | I | OCH3 | 360.17 | 3.0 | 49.33 | 6.7 |
| Analog 7 | Cl | OCF3 | 322.69 | 3.5 | 58.56 | 7.1 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate the principles of a QSAR study.
Interpretation of Hypothetical Findings
From the hypothetical data in Table 1, a QSAR model could be developed. For instance, a multiple linear regression analysis might yield an equation similar to:
pIC50 = β₀ + β₁(LogP) + β₂(Polar Surface Area) + ...
Such a model could reveal, for instance, that increasing the hydrophobicity (LogP) and the presence of a hydrogen bond donor group (like the -OH in Analog 4) might be positively correlated with the biological activity. The negative impact of removing the chloro group (Analog 1) would also be quantified.
The insights gained from such a QSAR model would be instrumental in the rational design of novel prolinamide derivatives with potentially enhanced bioactivity. By predicting the activity of yet-to-be-synthesized compounds, QSAR modeling can help prioritize synthetic efforts, thereby saving time and resources in the drug discovery pipeline.
Structure Activity Relationship Sar Investigations of N 3 Chloro 4 Methoxyphenyl Prolinamide Derivatives
Systematic Structural Modifications of the Prolinamide Core
The proline residue in N-(3-chloro-4-methoxyphenyl)prolinamide possesses a stereocenter at the alpha-carbon, leading to the existence of (S)- and (R)-enantiomers. The absolute configuration of this center is often a critical factor in the interaction with chiral biological macromolecules such as enzymes and receptors. Typically, one enantiomer exhibits significantly higher potency than the other, a phenomenon known as eudismic ratio. This difference in activity arises from the distinct three-dimensional arrangement of the pharmacophoric groups, which dictates the complementarity of the ligand to its binding site. For instance, the orientation of the 3-chloro-4-methoxyphenyl group relative to the prolinamide backbone can vary substantially between the two enantiomers, influencing key binding interactions.
Table 1: Illustrative Impact of Proline Chirality on Biological Activity
| Compound | Proline Configuration | Relative Potency | Rationale |
| 1a | S | +++ | Optimal fit in the chiral binding pocket of the target protein. |
| 1b | R | + | Steric hindrance or suboptimal orientation of key functional groups. |
Note: The data in this table is illustrative and based on general principles of stereoselectivity in drug-receptor interactions.
Table 2: Representative Proline Ring Substitutions and Their Potential Effects
| Modification | Position | Expected Influence on Bioactivity |
| Hydroxylation | 4 | May introduce a hydrogen bond donor/acceptor, potentially increasing affinity. |
| Fluorination | 4 | Can alter ring pucker and improve metabolic stability. |
| Methylation | 2, 3, 4, or 5 | Can provide steric bulk, exploring the shape of the binding pocket. |
Note: This table presents hypothetical modifications and their generally accepted consequences in medicinal chemistry.
Derivatization of the 3-chloro-4-methoxyphenyl Moiety
The 3-chloro-4-methoxyphenyl group is a key feature of the molecule, likely involved in crucial binding interactions. Modifications to this aromatic ring, including the position and nature of its substituents, are a primary focus of SAR studies to fine-tune the electronic and steric properties of the molecule.
The chloro group at the 3-position and the methoxy (B1213986) group at the 4-position of the phenyl ring play significant roles in the electronic landscape of the molecule. The chloro group is an electron-withdrawing group, while the methoxy group is an electron-donating group. Moving the chloro group to other positions (e.g., 2- or 4-position) or replacing it with other halogens (e.g., fluorine, bromine) can significantly alter the dipole moment and the electrostatic potential of the molecule, thereby affecting its binding to the target. For example, moving the chloro group to the 2-position might introduce steric clashes with the binding site, while replacing it with a smaller fluorine atom could be better tolerated. The methoxy group can also be replaced with other alkoxy groups to probe the size limitations of the binding pocket.
To further explore the electronic requirements for optimal activity, the chloro and methoxy groups can be replaced with a variety of other electron-withdrawing groups (EWGs) and electron-donating groups (EDGs). Substituting the chloro group with stronger EWGs like a nitro or cyano group, or the methoxy group with other EDGs like an amino or a hydroxyl group, can provide valuable insights into the nature of the interactions within the binding site. These modifications can influence properties such as hydrogen bonding capacity and pKa, which are critical for drug-receptor interactions.
Table 3: Bioisosteric Replacements on the Phenyl Ring and Their Rationale
| Position | Original Group | Replacement Group | Potential Impact on Activity |
| 3 | Chloro | Nitro | Increased electron-withdrawing character, may enhance specific interactions. |
| 4 | Methoxy | Hydroxy | Introduces a hydrogen bond donor, potentially forming a new key interaction. |
| 4 | Methoxy | Trifluoromethoxy | Increases lipophilicity and metabolic stability. |
Note: The examples in this table are illustrative of common bioisosteric replacement strategies in drug design.
Mechanistic Studies of N 3 Chloro 4 Methoxyphenyl Prolinamide and Its Biological Interactions
Investigation of Enzymatic Inhibition Mechanisms
Kinetic Analysis of Enzyme-Inhibitor Interactions
No published studies were identified that report on the kinetic analysis of N-(3-chloro-4-methoxyphenyl)prolinamide with any specific enzyme. Therefore, data regarding its inhibition constant (K_i), IC₅₀ values against purified enzymes, or the nature of its inhibitory mechanism (e.g., competitive, non-competitive, uncompetitive) are not available.
Identification of Molecular Targets
Specific molecular targets of this compound have not been identified in the reviewed literature. While prolinamide structures, in general, are explored for various biological activities, the precise enzymes, proteins, or nucleic acids that this particular compound interacts with remain uncharacterized.
Interactions with Cellular Receptors and Signaling Pathways
There is no available data describing the interaction of this compound with any cellular receptors. Consequently, information on its potential to modulate signaling pathways, such as G-protein coupled receptors (GPCRs), receptor tyrosine kinases, or ion channels, is currently unknown.
Cellular Uptake and Intracellular Localization
Scientific reports detailing the cellular uptake mechanisms (e.g., passive diffusion, active transport) or the intracellular localization of this compound could not be found. Studies using techniques like fluorescence microscopy or subcellular fractionation to track the compound within cells have not been published.
Mechanism of Action in Relevant Biological Systems
While related classes of compounds, such as prolinamides and N-aryl amides, have been investigated for various biological activities, the specific mechanism of action for this compound in any biological system (antimicrobial, anticancer, etc.) has not been elucidated in the available literature. General research into prolinamides suggests potential for anticancer activity by targeting DNA secondary structures like G-quadruplexes, and proline-rich peptides are known to inhibit bacterial protein synthesis. royalsocietypublishing.orgnih.govnih.gov However, these findings are for different, albeit related, molecules and cannot be directly attributed to this compound.
Future Directions and Advanced Research Perspectives on N 3 Chloro 4 Methoxyphenyl Prolinamide
Development of Novel Synthetic Strategies for Enhanced Efficiency
The classical synthesis of amides, including N-(3-chloro-4-methoxyphenyl)prolinamide, often involves coupling reactions that, while effective, may present challenges in terms of yield, purity, and environmental impact. A key area of future research lies in the development of more efficient and sustainable synthetic methodologies.
One promising approach involves the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate reaction rates, improve yields, and enhance the purity of the final product in the synthesis of related quinazolinone derivatives. researchgate.net The application of MAOS to the synthesis of this compound could significantly reduce reaction times and energy consumption compared to conventional heating methods.
Furthermore, flow chemistry presents another frontier for the synthesis of this compound. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher reproducibility and scalability. numberanalytics.com This methodology is particularly advantageous for industrial-scale production, ensuring consistent quality and minimizing waste.
Catalytic amidation is also a rapidly advancing field. The development of novel catalysts, including biocatalysts like enzymes, could lead to highly selective and efficient amide bond formation under mild conditions. numberanalytics.com This approach aligns with the principles of green chemistry by reducing the need for harsh reagents and minimizing the generation of hazardous byproducts. numberanalytics.com A patent for the preparation of the related compound N-(4-methoxyphenyl)-3-chloropropionamide describes a process involving p-anisidine (B42471) and 3-chloropropionyl chloride, which could be a starting point for optimization using these advanced synthetic techniques. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of small molecules like this compound. ML algorithms can analyze vast datasets from chemical reactions to predict reaction outcomes, optimize conditions, and even propose novel synthetic routes. numberanalytics.compku.edu.cn
For a molecule like this compound, ML models could be trained on data from similar amide coupling reactions to predict the optimal catalysts, solvents, and temperature for its synthesis, thereby increasing the success rate and efficiency. digitellinc.comnih.gov These models can identify complex patterns in reaction data that may not be apparent to human researchers, leading to the discovery of non-intuitive but highly effective synthetic protocols. pku.edu.cn
Beyond synthesis, AI and ML can be instrumental in designing analogs of this compound with improved biological activity and properties. By analyzing structure-activity relationships (SAR), ML models can suggest modifications to the molecular structure that are likely to enhance its interaction with a biological target. mdpi.com Computational tools, such as those used in the design of polypeptide-based compartments and peptide inhibitors, can be adapted to model the interaction of this compound with its putative targets and guide the design of more potent and selective derivatives. mdpi.comchemrxiv.org Physics-based computational modeling, such as free energy perturbation (FEP), can be employed to accurately predict the impact of specific mutations on protein-ligand binding affinity, further refining the design of novel analogs. youtube.com
Exploration of Polypharmacology and Multi-Target Ligand Design
The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the concept of polypharmacology, where a single compound is designed to interact with multiple targets. This approach can be particularly beneficial for complex diseases that involve multiple biological pathways. The structural motifs present in this compound, namely the chloro-substituted phenyl ring and the methoxyphenyl amide moiety, are found in various biologically active compounds, suggesting its potential as a scaffold for multi-target ligands. researchgate.netnih.gov
Future research could focus on systematically screening this compound and its derivatives against a panel of biological targets to identify any polypharmacological effects. This could be achieved through high-throughput screening assays and computational predictions. The design of multi-target-directed ligands (MTDLs) is a growing area of interest, particularly for diseases like cancer and neurodegenerative disorders. researchgate.net
For instance, quinoline (B57606) derivatives, which share some structural similarities with the aromatic portions of the target compound, are known to be a promising class of active pharmaceutical agents. researchgate.net By strategically modifying the structure of this compound, it may be possible to develop new chemical entities that modulate the activity of multiple protein kinases or other relevant biological targets simultaneously. researchgate.netacs.org
Investigation of this compound as a Chemical Probe for Biological Pathways
A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov High-quality chemical probes are characterized by their potency, selectivity, and well-understood mechanism of action. nih.gov this compound, or a carefully designed analog, could potentially be developed into a chemical probe to investigate specific biological pathways.
The first step in this direction would be to identify the primary biological target(s) of the compound. This can be achieved through various target identification techniques, including affinity chromatography and chemical proteomics. nih.gov Once a target is validated, the compound's selectivity would need to be thoroughly characterized to ensure that its biological effects are due to its interaction with the intended target. nih.gov
If this compound is found to have a specific and potent interaction with a particular protein, it could be used to elucidate the function of that protein in cellular processes. For example, it could be used to study signaling pathways, enzyme function, or protein-protein interactions. nih.gov The development of a chemical probe based on this scaffold would provide a valuable tool for the scientific community to explore new areas of biology and potentially identify new therapeutic targets. The use of genetics in combination with chemical probes can further validate on-target effects and elucidate the physiological role of the target protein. nih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-(3-chloro-4-methoxyphenyl)prolinamide, and how can reaction conditions be optimized to enhance yield and purity?
- Methodological Answer : The synthesis typically involves coupling 3-chloro-4-methoxyaniline with proline derivatives (e.g., via acryloyl chloride intermediates) under basic conditions. Key parameters for optimization include:
- Temperature : Lower temperatures (0–5°C) minimize side reactions during acylation .
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
- Catalysts : Triethylamine or DMAP can accelerate amide bond formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves unreacted starting materials .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : and NMR identify functional groups (e.g., methoxy at δ 3.8–4.0 ppm, amide protons at δ 6.5–7.5 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, confirming stereochemistry and bond angles. High-resolution data (>1.0 Å) are essential for resolving chlorine/methoxy spatial arrangements .
- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and aromatic C-Cl (~750 cm) validate functional groups .
Advanced Research Questions
Q. How can electronic tuning of prolinamide-derived catalysts improve enantioselectivity in asymmetric synthesis?
- Methodological Answer : Substituents on the phenyl ring (e.g., electron-withdrawing groups like -Cl or -OCH) modulate hydrogen-bonding interactions in transition states. For example:
- Catalyst design : N-(2-hydroxyphenyl)-(S)-prolinamide derivatives with para-substituted halogens increase enantioselectivity by stabilizing intermediates via H-bonding .
- Experimental validation : Kinetic studies (e.g., ) and DFT calculations compare transition-state energies to rationalize selectivity trends .
Q. How should researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies (e.g., thrombin inhibition vs. mGlu4 receptor modulation) may arise from assay conditions or structural analogs. Resolution strategies include:
- Target-specific assays : Use purified enzymes (e.g., thrombin activity assays with chromogenic substrates) to isolate mechanisms .
- Structural analogs : Compare activity of derivatives lacking the 3-chloro-4-methoxyphenyl group to identify pharmacophores .
- Dose-response studies : EC values across cell lines differentiate on-target vs. off-target effects .
Q. What computational and experimental approaches are effective for elucidating the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with thrombin’s active site or mGlu4’s allosteric pocket .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity () and stoichiometry .
- Mutagenesis studies : Replace key residues (e.g., thrombin’s S1 pocket Asp189) to validate binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
